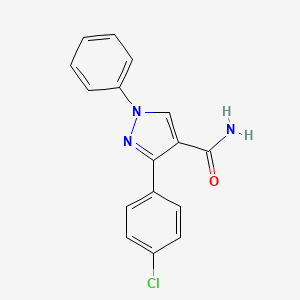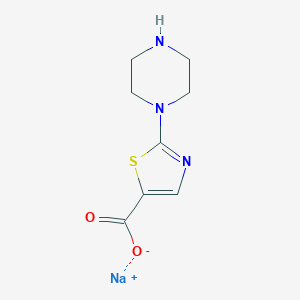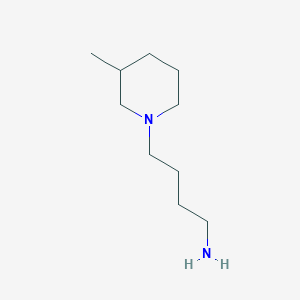
4-(3-Methylpiperidin-1-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylpiperidin-1-yl)butan-1-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22N2/c1-10-5-4-8-12(9-10)7-3-2-6-11/h10H,2-9,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Analogs and Derivatives in Medicinal Chemistry
4-(3-Methylpiperidin-1-yl)butan-1-amine and its analogs have been explored extensively in medicinal chemistry. For instance, compounds related to this chemical structure have been studied for their anti-inflammatory and antinociceptive properties, particularly as histamine H4 receptor (H4R) antagonists. These compounds have shown potential in treating inflammatory conditions and pain management. A specific example is a 2-aminopyrimidine-containing ligand, which demonstrated significant in vitro potency and in vivo activity as an anti-inflammatory agent in animal models (Altenbach et al., 2008).
Reductive Amination in Organic Synthesis
The reductive amination process, involving structures similar to 4-(3-Methylpiperidin-1-yl)butan-1-amine, has been utilized to produce 4-aminopiperidines, which are relevant in the synthesis of analgesics, neuroleptics, and antihistamines. This method has proven efficient and has yielded products in almost quantitative yield (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Application in Antibiotic Synthesis
The chemical structure similar to 4-(3-Methylpiperidin-1-yl)butan-1-amine is a key intermediate in the synthesis of certain antibiotics. An example is the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the compound's significance in creating veterinary antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Role in Asymmetric Synthesis
Compounds structurally related to 4-(3-Methylpiperidin-1-yl)butan-1-amine have been utilized in asymmetric synthesis processes. For example, (S)-3-amino-4-methoxy-butan-1-ol was synthesized through a process involving asymmetric catalytic enamine hydrogenation or catalytic reductive amination. This process is significant for creating enantiomerically pure compounds, which are crucial in pharmaceutical applications (Mattei, Moine, Püntener, & Schmid, 2011).
Diagnostic and Imaging Applications
Derivatives of 4-(3-Methylpiperidin-1-yl)butan-1-amine, such as A-4, have been investigated for their potential in imaging and diagnostics. A-4 is an inhibitor of the sodium-dependent high-affinity choline uptake (HACU) system, and its derivatives have been evaluated as in vivo tracers for the HACU system, demonstrating high brain uptake and affinity for HACU (Gilissen et al., 2003).
Synthesis of Ligands and Catalysts
Aminopyridinato complexes, involving structures similar to 4-(3-Methylpiperidin-1-yl)butan-1-amine, have been synthesized and used as ligands and catalysts. These complexes have shown potential in catalyzing polymerization reactions and Suzuki cross-coupling reactions, providing a versatile tool for chemical synthesis (Deeken et al., 2006).
Safety and Hazards
特性
IUPAC Name |
4-(3-methylpiperidin-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10-5-4-8-12(9-10)7-3-2-6-11/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIJPPCHKFBTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)butan-1-amine | |
CAS RN |
900717-42-2 |
Source


|
| Record name | 4-(3-methylpiperidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

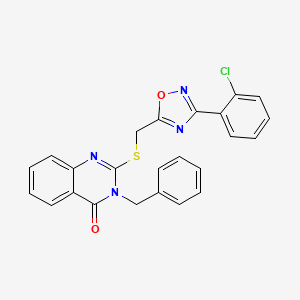

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)
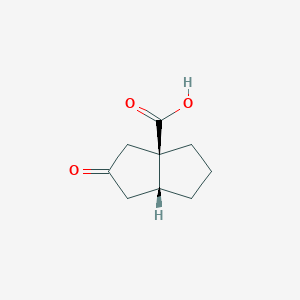
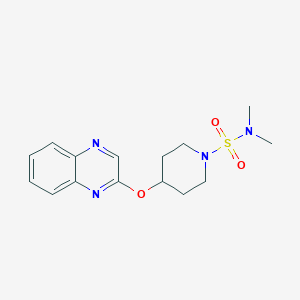
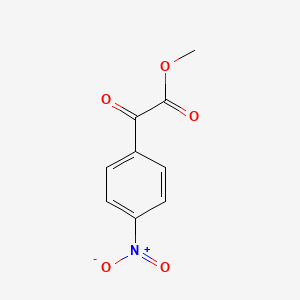
![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)
![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)
